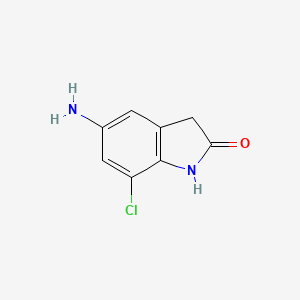
5-amino-7-chloro-1,3-dihydroindol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-7-chloro-1,3-dihydroindol-2-one: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group at the 5th position and a chlorine atom at the 7th position on the indole ring. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-7-chloro-1,3-dihydroindol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the indole core followed by selective chlorination and amination reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 5-amino-7-chloro-1,3-dihydro-2H-indol-2-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: 5-amino-7-chloro-1,3-dihydro-2H-indol-2-ol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activities .
Biology and Medicine: In medicinal chemistry, 5-amino-7-chloro-1,3-dihydroindol-2-one derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s ability to interact with various biological targets makes it a valuable scaffold for drug discovery .
Industry: The compound is also used in the development of dyes and pigments due to its chromophoric properties. Additionally, it serves as an intermediate in the synthesis of more complex molecules used in various industrial applications .
作用机制
The mechanism of action of 5-amino-7-chloro-1,3-dihydroindol-2-one and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
相似化合物的比较
- 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one
- 5-amino-6-chloro-1,3-dihydro-2H-indol-2-one
- 5-amino-7-bromo-1,3-dihydro-2H-indol-2-one
Comparison: Compared to its analogs, 5-amino-7-chloro-1,3-dihydroindol-2-one is unique due to the specific positioning of the amino and chloro groups, which can significantly influence its chemical reactivity and biological activity. For instance, the presence of the chlorine atom at the 7th position may enhance its ability to interact with certain biological targets, making it more effective in specific applications .
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
5-amino-7-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2,10H2,(H,11,12) |
InChI 键 |
VMDAYPOMEFBRSJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=CC(=C2)N)Cl)NC1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyloxy-2-dimethylaminobenzo[b]thiophene](/img/structure/B8689546.png)
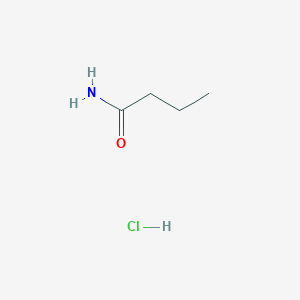

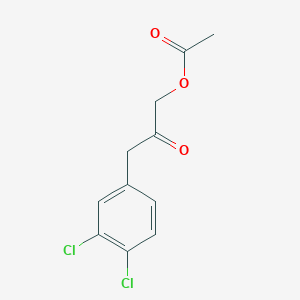
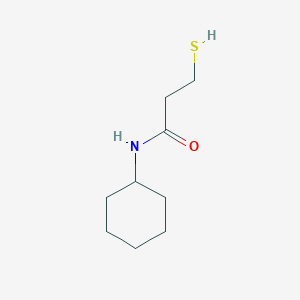
![8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE](/img/structure/B8689567.png)
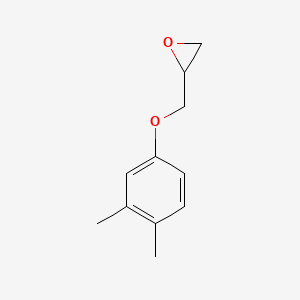
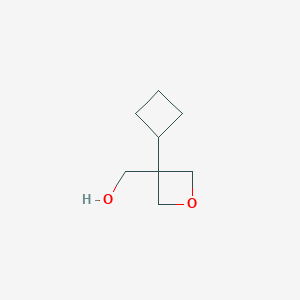
![(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B8689586.png)
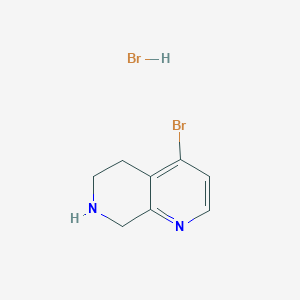

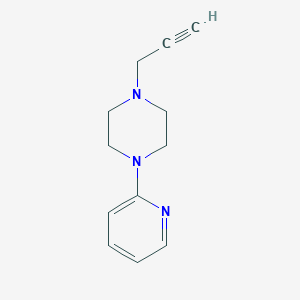
![5-Chloro-2-[(3-chloropropyl)sulfonyl]pyridine](/img/structure/B8689623.png)

